N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 4. The pyridazine ring is linked to a phenyl group at position 3, which is further connected to an acetamide moiety bearing a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-8-6-14(7-9-17)12-19(24)21-16-5-3-4-15(13-16)18-10-11-20(23-22-18)28(2,25)26/h3-11,13H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADNRLZMPOJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of Substituents: The methanesulfonyl and methoxy groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine/Heterocyclic Moieties
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Key Differences : Replaces the methanesulfonyl-pyridazine with a triazolo-pyridazine system and substitutes the 4-methoxyphenyl with a 4-ethoxyphenyl group.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Differences : Contains a nitro and chloro substituent on the phenyl ring instead of a pyridazine system.
- Implications : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Crystallographic data indicate intermolecular interactions via hydrogen bonding, suggesting solid-state stability differences compared to the target compound .
Acetamide Derivatives with Aromatic Substitutions
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Formoterol-related Compound C)
- Key Differences: Part of beta-agonist derivatives; includes a hydroxyethylamino side chain and a phenolic hydroxyl group.
- Implications: The additional hydroxyl and amino groups facilitate adrenergic receptor binding, highlighting how minor structural changes redirect therapeutic applications (e.g., bronchodilation vs.
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Key Differences: Incorporates a cyano group and a sulfanyl linker on a pyridine ring, with dimethylphenyl substitution.
- Implications: The sulfanyl group may confer antioxidant properties, while the cyano group could enhance metabolic resistance. The dimethylphenyl substituent likely improves steric hindrance, affecting target binding .
Heterocyclic Acetamides with Reported Bioactivity
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide
- Key Differences: Features a benzothiazole-thiazolidinone hybrid system with a chlorophenoxy group.
- Implications: Demonstrated significant cytotoxicity against HeLa cells via MTT assay, suggesting that the thioxo-thiazolidinone moiety enhances anticancer activity. The target compound’s pyridazine system may offer a different mechanism of action .
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
